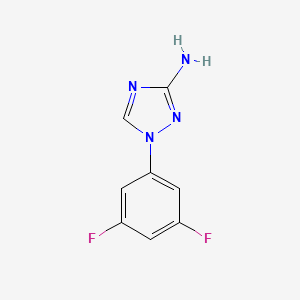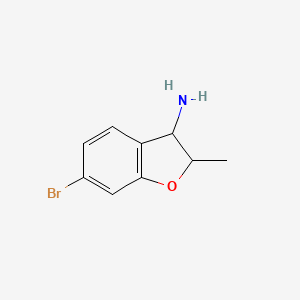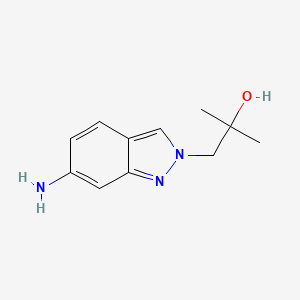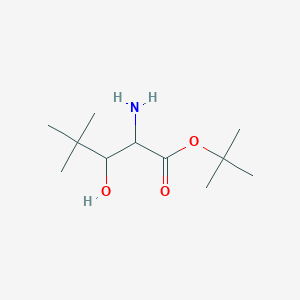
Tert-butyl 2-amino-3-hydroxy-4,4-dimethylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-amino-3-hydroxy-4,4-dimethylpentanoate is an organic compound with a complex structure that includes a tert-butyl group, an amino group, a hydroxyl group, and a dimethylpentanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-hydroxy-4,4-dimethylpentanoate typically involves multiple steps. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions
Tert-butyl 2-amino-3-hydroxy-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
科学的研究の応用
Tert-butyl 2-amino-3-hydroxy-4,4-dimethylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-amino-3-hydroxy-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-amino-3-hydroxy-4,4-dimethylbutanoate
- Tert-butyl 2-amino-3-hydroxy-4,4-dimethylhexanoate
- Tert-butyl 2-amino-3-hydroxy-4,4-dimethylpropanoate
Uniqueness
Tert-butyl 2-amino-3-hydroxy-4,4-dimethylpentanoate is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for targeted applications in research and industry, where its specific properties can be leveraged for desired outcomes.
特性
分子式 |
C11H23NO3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
tert-butyl 2-amino-3-hydroxy-4,4-dimethylpentanoate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)8(13)7(12)9(14)15-11(4,5)6/h7-8,13H,12H2,1-6H3 |
InChIキー |
FWQNFQBUIIXMKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(C(=O)OC(C)(C)C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
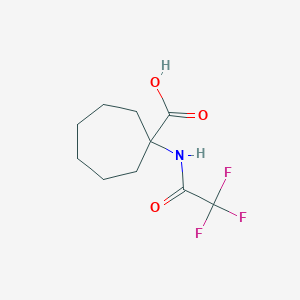
![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)

![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)

![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)
